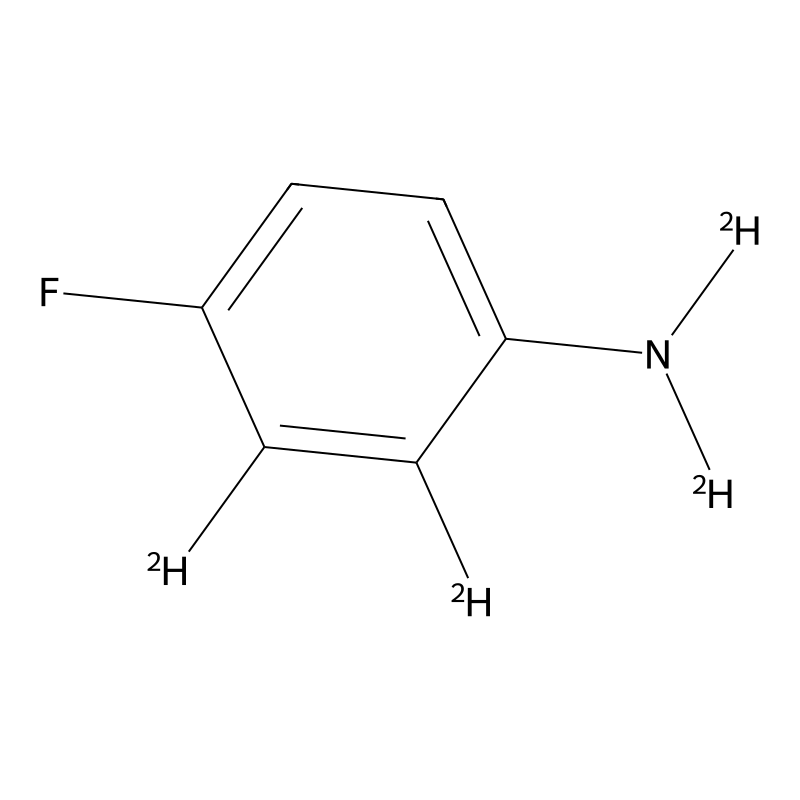4-Fluoroaniline-2,3,5,6-d4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
NMR Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules. Hydrogen atoms play a significant role in NMR spectra, but their signal can sometimes be overwhelming or overlap with signals from other atoms. By replacing specific hydrogens with deuterium, which has a different magnetic spin than hydrogen, scientists can simplify the NMR spectrum, allowing for better resolution and identification of other signals in the molecule.
Isotopic Tracing
In biological and chemical processes, researchers often want to track the movement or fate of a specific molecule. By using isotopically labelled molecules like 4-Fluoroaniline-2,3,5,6-d4, scientists can distinguish the labelled molecule from its unlabeled counterpart, allowing them to monitor its pathway through a reaction or system. This is particularly useful in studies of metabolism, where understanding how a molecule is broken down or utilized by an organism is crucial.
Mass Spectrometry
Mass spectrometry is another analytical technique used to identify and characterize molecules. Similar to NMR, the presence of hydrogen atoms can complicate the mass spectrum of a molecule. Deuterium substitution in 4-Fluoroaniline-2,3,5,6-d4 can help to simplify the mass spectrum and improve the accuracy of mass measurements.
4-Fluoroaniline-2,3,5,6-d4 is a deuterated derivative of 4-fluoroaniline, a compound where a fluorine atom is substituted at the para position of the aniline structure. The deuteration at positions 2, 3, 5, and 6 indicates that these hydrogen atoms have been replaced with deuterium isotopes. This modification alters the physical and chemical properties of the compound, making it useful in various analytical applications and research contexts. It is primarily utilized in studies involving pharmacokinetics and metabolism due to its isotopic labeling.
- Oxidation: This reaction can convert the amine group into nitro or other functional groups depending on the conditions used.
- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
- Acylation: The amine group can react with acyl chlorides to form amides.
- Reduction: The compound can be reduced to form corresponding amines or other derivatives .
While specific biological activity data for 4-fluoroaniline-2,3,5,6-d4 is limited, its parent compound, 4-fluoroaniline, has been studied for its potential effects on human health. It is known to exhibit cytotoxicity and can affect various biological pathways. The deuterated form may provide insights into metabolic pathways and pharmacodynamics due to its isotopic labeling, allowing for more precise tracking in biological systems .
The synthesis of 4-fluoroaniline-2,3,5,6-d4 typically involves:
- Starting Material Preparation: Using aniline as the base structure.
- Fluorination: Introducing a fluorine atom at the para position using reagents like fluorine gas or other fluorinating agents.
- Deuteration: This can be achieved through exchange reactions where hydrogen atoms are replaced with deuterium in a controlled environment, often using deuterated solvents or reagents .
4-Fluoroaniline-2,3,5,6-d4 has several applications:
- Analytical Chemistry: It serves as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
- Pharmacological Research: Used in studies investigating drug metabolism and distribution.
- Chemical Synthesis: Acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Interaction studies involving 4-fluoroaniline-2,3,5,6-d4 focus on its behavior in biological systems and its interactions with enzymes or receptors. The isotopic labeling allows researchers to track the compound's fate within metabolic pathways more accurately. These studies are crucial for understanding how modifications to chemical structures influence biological activity and pharmacokinetics .
Several compounds are structurally similar to 4-fluoroaniline-2,3,5,6-d4. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Fluoroaniline | Para-substituted aniline with fluorine | Widely studied for toxicity; precursor to many drugs |
| 2-Fluoroaniline | Fluorine at ortho position | Different reactivity patterns due to sterics |
| 3-Fluoroaniline | Fluorine at meta position | Influences electronic properties differently |
| Aniline | Basic structure without substitutions | Serves as a fundamental building block in chemistry |
The uniqueness of 4-fluoroaniline-2,3,5,6-d4 lies in its isotopic labeling which allows for enhanced tracking in biochemical studies compared to its non-deuterated counterparts.








